molecular formula C20H22N2OS2 B2894389 N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-methylpropanamide CAS No. 477544-50-6

N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-methylpropanamide

Cat. No.: B2894389
CAS No.: 477544-50-6
M. Wt: 370.53
InChI Key: ATOHLLCSLHUYIC-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-methylpropanamide is a complex organic compound that features a benzothiazole moiety fused with a tetrahydrobenzothiophene structure.

Mechanism of Action

Target of Action

The primary targets of this compound, also known as N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)isobutyramide, are enzymes involved in bacterial and fungal metabolic pathways . These include dihydroorotase, DNA gyrase, uridine diphosphate-N-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, dihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase, and tyrosine kinase .

Mode of Action

The compound interacts with its targets by inhibiting their function, leading to disruption of essential metabolic pathways . For instance, it inhibits the function of DNA gyrase, an enzyme that is crucial for DNA replication in bacteria . This results in the inhibition of bacterial growth and proliferation.

Biochemical Pathways

The compound affects several biochemical pathways. By inhibiting enzymes like dihydroorotase and DNA gyrase, it disrupts nucleotide synthesis and DNA replication, respectively . It also inhibits the function of MurB, an enzyme involved in bacterial cell wall synthesis . This leads to the weakening of the bacterial cell wall and eventually cell death.

Pharmacokinetics

Similar benzothiazole derivatives have shown promising pharmacokinetic profiles . They are generally well-absorbed and distributed in the body, metabolized by liver enzymes, and excreted in the urine .

Result of Action

The result of the compound’s action is the inhibition of bacterial and fungal growth . By disrupting essential metabolic pathways, it prevents these microorganisms from proliferating and causes cell death .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect its absorption, distribution, metabolism, and excretion . Additionally, factors like pH and temperature can influence its stability and efficacy .

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2OS2/c1-11(2)18(23)22-20-17(13-9-8-12(3)10-16(13)25-20)19-21-14-6-4-5-7-15(14)24-19/h4-7,11-12H,8-10H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATOHLLCSLHUYIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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